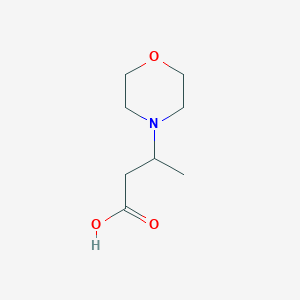

3-Morpholin-4-yl-butyric acid

説明

3-Morpholin-4-yl-butyric acid is an organic compound with the molecular formula C8H15NO3 It features a morpholine ring attached to a butyric acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-butyric acid typically involves the reaction of morpholine with butyric acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product . This reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

-

Mechanism : The carboxylic acid is protonated, making the carbonyl more electrophilic. Nucleophilic attack by the alcohol or amine follows, with subsequent elimination of water or HCl.

-

Structural Influence : The morpholine ring increases solubility in polar aprotic solvents, facilitating these reactions.

Salt Formation

The carboxylic acid can form salts with inorganic or organic bases.

-

Key Insight : Salt formation is reversible and pH-dependent, critical for drug delivery systems.

Oxidation and Reduction

The compound’s saturated carbon chain limits oxidation pathways, but controlled reactions are feasible.

-

Challenges : Over-oxidation may degrade the morpholine ring. Selectivity requires low temperatures.

Reactions Involving the Morpholine Ring

The tertiary amine in the morpholine ring participates in alkylation or acid-base reactions.

-

Limitations : The ring’s rigidity reduces reactivity compared to acyclic amines. Harsh conditions (e.g., strong acids) may cleave the ether linkage.

Intramolecular Interactions

The proximity of the morpholine nitrogen to the carboxylic acid enables unique equilibria.

Comparative Reactivity with Analogues

A comparison with related compounds highlights structural effects:

科学的研究の応用

Pharmacological Applications

1. Cardiovascular Disorders

3-Morpholin-4-yl-butyric acid has been investigated for its potential as a neutral endopeptidase inhibitor. This inhibition can prolong the effects of atrial natriuretic factors, which are crucial in managing conditions like hypertension and congestive heart failure. The compound's ability to enhance diuretic and natriuretic properties makes it a candidate for treating cardiovascular disorders .

2. Anti-inflammatory Effects

In animal models, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce joint swelling and lower levels of inflammatory cytokines in conditions such as rheumatoid arthritis, suggesting its utility in managing inflammatory diseases.

3. Anticancer Activity

The compound has demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. It activates caspase pathways, leading to cell death and potentially reducing tumor viability. This mechanism highlights its role in cancer therapy research.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Anti-inflammatory | Modulation of cytokine release | |

| Neuroprotective | Potential reduction in neurodegeneration |

Case Studies

Case Study 1: Cancer Cell Viability

A study conducted on various cancer cell lines showed that treatment with this compound significantly reduced cell viability through apoptosis induction. The activation of caspase pathways was confirmed through biochemical assays, indicating the compound's potential as an anticancer agent.

Case Study 2: Rheumatoid Arthritis Model

In murine models of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines. This suggests its efficacy as an anti-inflammatory treatment, potentially providing relief for patients suffering from chronic inflammatory conditions.

Safety and Toxicity

Preliminary safety assessments indicate that this compound exhibits low toxicity profiles. However, comprehensive toxicological evaluations are necessary to establish its safety for human use in clinical settings.

作用機序

The mechanism of action of 3-Morpholin-4-yl-butyric acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The butyric acid chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

類似化合物との比較

2-Bromo-3-(morpholin-4-yl)propionic acid: Similar structure but with a bromo group, used in different synthetic applications.

3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with different functional groups and applications.

Uniqueness: 3-Morpholin-4-yl-butyric acid is unique due to its specific combination of the morpholine ring and butyric acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

3-Morpholin-4-yl-butyric acid (3-MBA) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-cancer properties, effects on cell differentiation, and interactions with various biological targets.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 20447262

1. Anticancer Properties

3-MBA has been studied for its anti-cancer effects, particularly its ability to induce differentiation in cancer cells. In a study comparing butyric acid and its prodrug AN-9, both compounds were shown to cause transient hyperacetylation of histones, which is associated with differentiation and growth inhibition in various cancer cell lines. Specifically, AN-9 induced acetylation at lower concentrations compared to butyric acid, suggesting enhanced potency in promoting differentiation and inhibiting proliferation .

The mechanism by which 3-MBA exerts its effects appears to be linked to histone modification. The compound can lead to hyperacetylation of histones, which is crucial for regulating gene expression involved in cell cycle and differentiation processes. This activity was observed to return to baseline levels after several hours, indicating a transient effect that may require repeated dosing for sustained action .

3. Structure-Activity Relationship (SAR)

Research into the SAR of morpholine derivatives has indicated that modifications on the morpholine ring can significantly influence biological activity. For instance, the introduction of bulky groups or alterations in hydrophilicity can enhance antibacterial properties while potentially reducing cytotoxicity against normal cells. Compounds with increased hydrophilicity showed potent Gram-positive antibacterial activity while maintaining low toxicity profiles .

Case Study 1: Differentiation Induction in Cancer Cells

In a controlled experiment involving human leukemia cell lines, 3-MBA was administered at varying concentrations. The results demonstrated a clear dose-dependent induction of differentiation markers, such as increased expression of specific surface antigens associated with mature cell phenotypes. Histological analysis revealed significant morphological changes consistent with differentiation after treatment with 3-MBA .

Case Study 2: Inhibition of Proliferation

Another study evaluated the effects of 3-MBA on the proliferation of breast cancer cells (MCF-7). The compound was found to inhibit cell growth significantly at concentrations as low as 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that 3-MBA not only inhibits proliferation but also promotes programmed cell death in cancerous cells .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQQUWARIJQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607285 | |

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767240-85-7 | |

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。